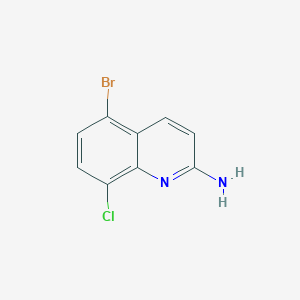

5-Bromo-8-chloroquinolin-2-amine

Description

Significance of Halogenated Quinoline (B57606) Derivatives in Synthetic Methodologies

Halogenated quinolines are highly valued building blocks in organic synthesis due to the versatile reactivity of the carbon-halogen bond. Current time information in Pasuruan, ID.bldpharm.com These compounds serve as key intermediates in a wide array of chemical transformations, most notably in cross-coupling reactions. smolecule.com The presence of halogens such as bromine and chlorine allows for the strategic introduction of various functional groups, including aryl, alkenyl, and alkynyl moieties, through well-established palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. smolecule.com This synthetic flexibility enables the construction of complex molecular frameworks from relatively simple halogenated quinoline precursors. bldpharm.com

Furthermore, the nature and position of the halogen substituents on the quinoline ring can significantly influence the electronic properties and, consequently, the biological activity of the resulting molecules. mdpi.com This has made halogenated quinolines a subject of intense research in medicinal chemistry, where they are often investigated for their potential as therapeutic agents. mdpi.combldpharm.com The ability to fine-tune the properties of the final product by selecting specific halogenation patterns underscores the importance of these derivatives in the development of new materials and pharmaceuticals. Current time information in Pasuruan, ID.

Overview of the Quinoline-2-amine Scaffold in Advanced Chemical Synthesis

The quinoline-2-amine scaffold is another structural motif of considerable interest in advanced chemical synthesis. The amino group at the 2-position of the quinoline ring system imparts specific chemical characteristics and provides a handle for further functionalization. This scaffold is a key component in the synthesis of a variety of biologically active compounds.

Research has demonstrated that derivatives of the quinoline-2-amine scaffold are being explored for their potential in various therapeutic areas. For instance, certain N-substituted quinoline-2-amine derivatives have been synthesized and evaluated for their ability to bind to specific biological targets. smolecule.com The synthesis of such derivatives often involves the palladium-catalyzed amination of 2-chloroquinolines, highlighting the synergy between the quinoline-2-amine scaffold and modern synthetic methodologies. rsc.org

Scope and Objectives of Research on 5-Bromo-8-chloroquinolin-2-amine

While extensive research on the specific compound 5-Bromo-8-chloroquinolin-2-amine is not widely documented in publicly available literature, the objectives of its study can be inferred from the properties of its constituent scaffolds. A primary objective would be to utilize this compound as a versatile intermediate in the synthesis of more complex molecules. The presence of two different halogen atoms (bromine and chlorine) at distinct positions offers the potential for selective and sequential functionalization, allowing for the controlled, step-wise construction of elaborate molecular architectures.

A patent for a related compound, N-(5-bromo-4-methylpyridin-2-yl)-8-chloroquinolin-2-amine, suggests a potential application in the treatment of cancer. google.com This indicates that a key objective of research involving 5-Bromo-8-chloroquinolin-2-amine could be the synthesis and evaluation of new derivatives as potential therapeutic agents. The exploration of its utility in creating compounds for treating diseases like cancer appears to be a significant driving force behind its synthesis and study. google.com Further research would likely focus on elucidating the structure-activity relationships of its derivatives and optimizing their biological efficacy.

Chemical and Physical Properties of 5-Bromo-8-chloroquinolin-2-amine

| Property | Value | Source |

| CAS Number | 1343863-73-9 | bldpharm.combldpharm.comambeed.comsigmaaldrich.com |

| Molecular Formula | C₉H₆BrClN₂ | bldpharm.combldpharm.comambeed.com |

| Molecular Weight | 257.51 g/mol | bldpharm.combldpharm.com |

| SMILES Code | NC1=NC2=C(Cl)C=CC(Br)=C2C=C1 | bldpharm.combldpharm.comambeed.com |

| MDL Number | MFCD19678487 | bldpharm.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-chloroquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGIODPOTYTBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 5 Bromo 8 Chloroquinolin 2 Amine

Direct Synthesis Strategies for 5-Bromo-8-chloroquinolin-2-amine

Direct synthesis involves the sequential functionalization of a simpler quinoline (B57606) scaffold. The success of this approach hinges on understanding the directing effects of existing substituents and employing regioselective reactions to install the desired groups at the C2, C5, and C8 positions.

Halogenation and Amination Sequence Considerations

The order of introduction for the amino, bromo, and chloro groups is critical due to their influence on the electronic properties and reactivity of the quinoline ring. The quinoline nucleus is susceptible to electrophilic substitution on the benzene (B151609) ring (positions 5, 6, 7, 8) and nucleophilic substitution on the pyridine (B92270) ring (positions 2, 4).

Halogenation: Electrophilic halogenation of quinoline itself is often complex. However, the presence of activating groups like a hydroxyl or amino group at C8 can direct halogenation to the C5 and C7 positions. An established metal-free protocol using trihaloisocyanuric acid as a halogen source allows for the C5 halogenation of various 8-substituted quinolines with high regioselectivity. semanticscholar.org For instance, quinolin-8-ol and quinolin-8-amine can be selectively halogenated at the C5-position. semanticscholar.org Bromination of 8-substituted quinolines, such as 8-methoxyquinoline (B1362559), can also yield the 5-bromo derivative as the sole product under specific conditions. researchgate.net

Amination: The introduction of an amino group at the C2 position can be achieved through methods like the Chichibabin reaction, though this often requires harsh conditions. A more common approach is nucleophilic aromatic substitution (SNAr) on a 2-chloroquinoline (B121035) precursor. The 2-chloro group is highly activated towards displacement by amines.

A plausible synthetic sequence could begin with 8-chloroquinoline. Regioselective bromination at the C5 position would yield 5-bromo-8-chloroquinoline (B1591185). The subsequent introduction of the 2-amino group could be challenging. A more viable route might involve converting 5-bromo-8-chloroquinoline to its N-oxide, which activates the C2 position for nucleophilic attack, followed by amination.

Another strategy involves starting with a pre-aminated quinoline. For example, starting with 8-chloroquinolin-2-amine, the challenge would be the regioselective bromination at the C5 position. The directing effects of both the C8-chloro and C2-amino groups would need to be carefully considered to achieve the desired outcome.

| Reaction Step | Reagent/Method | Position(s) Targeted | Key Considerations |

| Chlorination | Electrophilic Chlorination | C5, C8 | Often results in mixtures; requires specific precursors for selectivity. |

| Bromination | N-Bromosuccinimide (NBS), Br₂ | C5, C7 | Directed by existing substituents (e.g., -OH, -NH₂ at C8). semanticscholar.orgresearchgate.net |

| Amination | SNAr on 2-haloquinoline | C2 | Requires a leaving group at the C2 position, typically Cl. |

| N-Oxide Chemistry | Oxidation followed by amination | C2 | N-oxide activates the C2 position for nucleophilic substitution. |

Regioselective Functionalization Approaches

Modern synthetic methods offer more precise control over the functionalization of specific C-H bonds, bypassing issues with inherent substrate reactivity.

Directed Metalation: The use of directing groups allows for metalation (and subsequent functionalization) of a specific C-H bond. While this is common for C8 functionalization using directing groups at that position, achieving C5 functionalization requires a different strategy. researchgate.net

Halogen/Magnesium Exchange: A powerful technique for regioselective functionalization involves the use of Grignard reagents. Starting with a polyhalogenated quinoline, such as a dibromo- or bromo-chloro-quinoline, a selective bromine-magnesium exchange can be performed. acs.org For example, treating a 5,8-dihaloquinoline with a Grignard reagent like i-PrMgCl·LiCl could selectively form a magnesiated species at one position, which can then be quenched with an electrophile. acs.org This method allows for the sequential and controlled introduction of different functional groups. By carefully choosing the starting dihaloquinoline and the reaction conditions, one could functionalize the C5 and C8 positions in a stepwise manner. acs.org

Transition metal-catalyzed C-H activation is another cornerstone of modern regioselective synthesis. nih.gov Rhodium, palladium, and other metals can catalyze the functionalization of specific C-H bonds, often guided by a directing group. researchgate.netmdpi.com For the synthesis of 5-Bromo-8-chloroquinolin-2-amine, one could envision a scenario where a directing group on the quinoline nitrogen guides a metal catalyst to functionalize the C8 position with a chlorine atom, followed by other transformations. nih.gov

| Method | Principle | Applicability to Target Compound | Reference |

| Directed ortho-Metalation (DoM) | A directing group guides deprotonation of an adjacent C-H bond. | Could be used to functionalize C8 if a suitable directing group is present. | researchgate.net |

| Br/Mg Exchange | Selective exchange of a bromine atom with magnesium. | Allows sequential functionalization of a dibromo- or bromochloroquinoline precursor. | acs.org |

| C-H Activation | Transition metal-catalyzed cleavage and functionalization of a C-H bond. | Can achieve regioselective chlorination or bromination, often at C8. researchgate.netnih.gov |

Multicomponent Reactions in Quinoline-2-amine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netrsc.org

Deaminative Coupling Methodologies

Deaminative coupling is an emerging strategy in heterocyclic synthesis. Ruthenium-catalyzed three-component deaminative coupling reactions have been developed for the synthesis of substituted quinolines. rsc.org This method can assemble the quinoline core from readily available anilines, aldehydes, and amines. rsc.org The reaction proceeds through the initial formation of an imine from the aniline (B41778) and aldehyde, which then undergoes a deaminative coupling and annulation with the third amine component to form the quinoline product. rsc.org To synthesize 5-Bromo-8-chloroquinolin-2-amine via this route, one would need to start with a suitably substituted aniline, such as 2-amino-4-chloro-bromobenzaldehyde, and react it with components that would form the 2-amino-substituted pyridine ring.

Annulation and Cyclization Protocols for Quinoline Ring Formation

Classic named reactions provide robust pathways to the quinoline core through the cyclization of aniline-based precursors. These methods are well-suited for creating substituted quinolines by simply using substituted starting materials.

Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). To produce a 2-aminoquinoline (B145021) derivative, a 2-aminobenzonitrile (B23959) can be used as the aniline component. The synthesis of the target compound could therefore start from 2-amino-4-bromo-5-chlorobenzonitrile, which would be condensed with a ketone like acetone.

Doebner-von Miller Reaction: This reaction typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. A variation could use a substituted aniline, such as 4-bromo-2-chloroaniline (B1269894), which would react with an appropriate three-carbon fragment to build the pyridine portion of the quinoline. thieme-connect.com

Povarov Reaction: This is a formal [4+2] cycloaddition reaction between an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov Using a substituted aniline and appropriate reaction partners could provide a pathway to the desired quinoline skeleton.

| Reaction Name | Precursors | Relevance to Target Synthesis |

| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound | Can use a 2-amino-4-bromo-5-chlorobenzaldehyde/ketone precursor. |

| Doebner-von Miller Synthesis | Substituted aniline + α,β-unsaturated carbonyl | Can start with 4-bromo-2-chloroaniline. thieme-connect.com |

| Combes Synthesis | Aniline + β-diketone | Can use 4-bromo-2-chloroaniline as the starting material. |

| Povarov Reaction | Aniline + Aldehyde + Alkene/Alkyne | A multicomponent approach using a substituted aniline. nih.gov |

Precursor-Based Synthesis of 5-Bromo-8-chloroquinolin-2-amine

This approach is arguably the most straightforward for synthesizing a polysubstituted compound like 5-Bromo-8-chloroquinolin-2-amine. It involves preparing a benzene-ring precursor that already contains the desired bromo and chloro substituents in the correct positions, and then constructing the pyridine ring onto this scaffold.

A key starting material for such a synthesis would be 4-bromo-2-chloroaniline . This precursor contains the bromine and chlorine atoms in the correct relative positions to become the 5-bromo and 8-chloro substituents of the final quinoline product, assuming a standard cyclization protocol.

For example, a Skraup synthesis could be employed, where 4-bromo-2-chloroaniline is heated with sulfuric acid, glycerol, and an oxidizing agent (like the nitro group from a nitrobenzene (B124822) derivative). This reaction generates the quinoline ring system in one pot. The reaction conditions would need to be optimized to favor the formation of the 8-chloro-5-bromoquinoline isomer. The final step would be the introduction of the 2-amino group, likely via a 2-chloro intermediate as described in section 2.1.1.

Alternatively, a Doebner-von Miller reaction with 4-bromo-2-chloroaniline, an α,β-unsaturated aldehyde or ketone, and an acid catalyst could also be used to construct the quinoline core. thieme-connect.com The specific reagents used would determine the substituents on the newly formed pyridine ring. To obtain the 2-amino functionality, the reaction would need to be adapted, for example, by using precursors that lead to a 2-amino group upon cyclization.

A general precursor-based approach is outlined in the synthesis of 5-chloro-8-hydroxyquinoline, where 2-amino-4-chlorophenol (B47367) is reacted with acrolein diethyl acetal (B89532) in an acid-catalyzed cyclization (a Doebner-von Miller type reaction). chemicalbook.com By analogy, starting with 2-amino-4-bromo-5-chlorophenol (B1381875) or a similar precursor could provide a direct route to a highly substituted quinoline that could be further converted to the target amine.

Green Chemistry Approaches and Sustainable Synthetic Practices

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For quinoline synthesis, this translates to using safer solvents, minimizing waste, and avoiding hazardous reagents or metal catalysts where possible.

The use of water as a reaction solvent is a primary goal of green chemistry, as it is non-toxic, non-flammable, and inexpensive. While organic substrates often have poor solubility in water, "on-water" synthesis, where reactions occur at the organic-water interface, can lead to remarkable rate accelerations. korea.ac.kr Methodologies for the synthesis of substituted quinolines in aqueous media have been developed, often utilizing nanocatalysts or specific catalysts that function efficiently in water. rsc.orgacs.orgnih.gov These approaches not only reduce the reliance on volatile organic compounds (VOCs) but can also simplify product isolation, as the desired organic product often precipitates from the aqueous phase. korea.ac.kr

| Reaction Type | Solvent System | Catalyst/Conditions | Green Advantage | Reference |

|---|---|---|---|---|

| Quinoline Synthesis | Water ("On-Water") | Benzylamine (nucleophilic catalyst) | Eliminates organic solvents, simple product filtration. | korea.ac.kr |

| Aminated Isoquinoline Synthesis | Aqueous Medium | Metal/Additive-Free, Heat | Avoids metals and organic solvents, high atom economy. | rsc.org |

| Quinolone Synthesis | Aqueous Conditions | TiO2 Nanoparticles | Use of a recyclable nanocatalyst in water. | nih.gov |

Transition-metal catalysts, while highly effective, can pose challenges related to cost, toxicity, and contamination of the final product, which is a significant concern in pharmaceutical synthesis. Consequently, metal-free synthetic routes are highly desirable. Several strategies have emerged for the synthesis of 2-aminoquinolines without transition metals.

One such approach involves the base-mediated condensation of 2-amino arylcarbaldehydes with alkylnitriles. For example, potassium tert-butoxide (KOtBu) has been shown to effectively mediate this transformation at room temperature, proceeding through an in-situ generated enamine intermediate. researchgate.netresearchgate.net Other metal-free methods include acid-promoted domino reactions and iodine-mediated cycloadditions, which offer high chemoselectivity and avoid the need for metal catalysts and other additives. organic-chemistry.orgresearchgate.netd-nb.info These protocols often feature operational simplicity, broad functional group tolerance, and a more favorable environmental profile.

Microwave-Assisted and Flow Chemistry Applications in Quinoline Synthesis

The integration of modern technologies has revolutionized synthetic organic chemistry by enabling faster, more efficient, and scalable reactions.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, sometimes from hours or days to mere minutes, along with improvements in product yields and purity. researchgate.netrsc.org The Friedländer synthesis, a classic method for preparing quinolines, has been significantly optimized using microwave heating. For example, the reaction of a 2-aminophenylketone with a ketone in acetic acid under microwave irradiation at 160 °C can be completed in as little as 5 minutes in excellent yield, a significant improvement over conventional methods that require days for completion. researchgate.netnih.gov

| Reaction | Conventional Method (Heating) | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Friedländer Synthesis | Several days, very poor yield | 5 minutes, excellent yield | researchgate.netnih.gov |

| Quinoline-fused Benzodiazepine Synthesis | Satisfactory yields (62-65%) | Excellent yields (92-97%) | rsc.org |

| Multi-component Quinoline Synthesis | Longer reaction times | 20-25 minutes, good yields | rsc.org |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers advantages in terms of safety, scalability, and process control. Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of quinoline compounds has been successfully adapted to continuous-flow systems, enabling safer and more efficient production, particularly when using green solvents like ethanol/water mixtures. rsc.org

Reactivity Profiles and Organic Transformations of 5 Bromo 8 Chloroquinolin 2 Amine

Reactivity of the Amino Group

The amino group at the 2-position of the quinoline (B57606) ring is a key site for various chemical modifications, including N-alkylation, N-acylation, amidation, and ureation reactions.

N-alkylation of amines involves the reaction between an alkyl halide and an amine, resulting in the formation of a more substituted amine. wikipedia.org This reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org While generally applicable, the reaction can be complicated by the potential for the product amine to further react with the alkylating agent, leading to mixtures of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com For laboratory purposes, N-alkylation is often controlled to favor the synthesis of tertiary amines or quaternary ammonium (B1175870) salts where overalkylation is no longer possible. wikipedia.orgmasterorganicchemistry.com Industrially, alcohols are often preferred over alkyl halides as alkylating agents. wikipedia.org

N-acylation is a widely utilized reaction in organic synthesis for the formation of amides. bath.ac.uk This transformation is crucial for protecting amino groups during multi-step syntheses and for creating the amide linkages present in many biologically active compounds and natural products. nih.gov Acylating agents such as acyl chlorides and anhydrides are commonly used. nih.gov The amide bond is a fundamental component in numerous pharmaceuticals, with approximately 25% of drugs on the market containing at least one amide functional group. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reactants | Product | Notes |

| N-Alkylation | Amine, Alkyl Halide | Substituted Amine | Can lead to a mixture of products due to overalkylation. wikipedia.orgmasterorganicchemistry.com |

| N-Acylation | Amine, Acyl Chloride/Anhydride | Amide | Widely used for protecting amino groups and synthesizing amides. bath.ac.uknih.gov |

Amidation reactions, a subset of N-acylation, are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals. nih.gov For instance, the reaction of an amine with a carboxylic acid or its derivative forms an amide. This process is central to peptide synthesis and the creation of many drug molecules. nih.gov

Ureation reactions involve the formation of urea (B33335) derivatives. For example, the reaction of an amine with an isocyanate can yield a substituted urea. These reactions are significant in the synthesis of various compounds, including those with potential biological activity. Research has shown the synthesis of urea derivatives of thiazol-2-ethylamines, which have been investigated for their activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. nih.gov

Reactivity of Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms attached to the quinoline core of 5-bromo-8-chloroquinolin-2-amine are reactive sites for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group, such as a halogen. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.org The reactivity of haloquinolines in SNAr reactions is well-documented, with 2- and 4-chloroquinolines showing different reactivity profiles. For instance, 2-chloroquinoline (B121035) exhibits higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline. researchgate.net The reaction of chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions to synthesize 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that joins an organoboron reagent with an organic halide or triflate. snnu.edu.cnrsc.org This reaction is widely used in the synthesis of biaryls and other conjugated systems due to its mild reaction conditions and functional group tolerance. snnu.edu.cnrsc.org The catalytic cycle typically involves oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of the organoboron reagent, which can be a boronic acid, boronic ester, or organoborane, is crucial for the success of the reaction. rsc.org The Suzuki-Miyaura coupling has been successfully applied to a variety of heterocyclic compounds, although Lewis-basic heterocycles can sometimes pose challenges due to their potential to coordinate with the palladium catalyst. researchgate.net Recent advancements have also explored the use of more earth-abundant metals like cobalt as catalysts for Suzuki-Miyaura type couplings. acs.org

Table 2: Summary of Reactivity of Halogen Substituents

| Reaction Type | Key Features | Example Application |

| Nucleophilic Aromatic Substitution (SNAr) | Two-step addition-elimination mechanism; facilitated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org | Synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines from chloroquinolines. researchgate.net |

| Suzuki-Miyaura Coupling | Palladium-catalyzed; forms C-C bonds between an organic halide and an organoboron reagent. snnu.edu.cnrsc.org | Synthesis of arylated quinolines from chloroquinolines and boronic acids. researchgate.net |

Directed C-H Functionalization and Halogenation

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of C-H bonds, often utilizing a directing group to guide a metal catalyst to a specific site. nih.govmagtech.com.cn The amino group at the C2 position of 5-bromo-8-chloroquinolin-2-amine can potentially act as a directing group in such transformations. The 8-aminoquinoline (B160924) moiety is a well-established bidentate directing group for C-H activation. beilstein-journals.orgnih.gov

While specific studies on the directed C-H functionalization of 5-bromo-8-chloroquinolin-2-amine are not extensively detailed, the principles of this methodology can be applied. For instance, palladium-catalyzed C-H arylation often proceeds through the formation of a palladacyclic intermediate. nih.govbeilstein-journals.org The presence of a substituent at the C5 position of an 8-aminoquinoline has been shown to be beneficial for the C-H activation step in some cases. beilstein-journals.org

Regarding halogenation, electrophilic halogenation of 8-substituted quinolines has been investigated. acgpubs.org For example, the bromination of 8-methoxyquinoline (B1362559) with NBS can yield 5-bromo-8-methoxyquinoline. acgpubs.org The existing halogen substituents on 5-bromo-8-chloroquinolin-2-amine would influence the regioselectivity of further halogenation reactions.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution, although the reactivity is lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The amino group at C2 is a strong activating group and directs incoming electrophiles to the ortho and para positions. allrounder.ai However, in the case of 5-bromo-8-chloroquinolin-2-amine, the positions ortho and para to the amino group are already substituted (C3 is adjacent, and the para-like position is within the fused ring system).

Oxidative and Reductive Transformations

The quinoline nucleus can undergo both oxidative and reductive transformations. The nitrogen atom in the quinoline ring can be reduced. smolecule.com For example, catalytic hydrogenation can reduce the pyridine (B92270) ring of the quinoline system.

Oxidative transformations can also occur. For instance, under certain conditions, the quinoline ring can be cleaved. The specific oxidative and reductive transformations of 5-bromo-8-chloroquinolin-2-amine would depend on the reagents and reaction conditions employed.

Mechanistic Studies of Key Reactions Involving 5-Bromo-8-chloroquinolin-2-amine

The mechanisms of the key reactions involving 5-bromo-8-chloroquinolin-2-amine are generally consistent with established principles of organic chemistry.

Palladium-Catalyzed Amination: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation to form an amido complex, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. smolecule.commdpi.com

Negishi Coupling: The mechanism of the Negishi coupling involves a catalytic cycle with a Pd(0) or Ni(0) species. wikipedia.org It starts with the oxidative addition of the aryl halide to the metal center. This is followed by a transmetalation step where the organic group from the organozinc reagent is transferred to the metal catalyst. The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. wikipedia.org

Directed C-H Functionalization: The mechanism of directed C-H functionalization often involves the coordination of a directing group to a transition metal catalyst. nih.govmagtech.com.cn This is followed by a C-H activation step, which can occur via various pathways such as concerted metalation-deprotonation or oxidative addition. The resulting metallacyclic intermediate then reacts with a coupling partner, and a subsequent reductive elimination step furnishes the functionalized product. nih.gov For palladium-catalyzed reactions, a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle can be operative. nih.gov

Electrophilic Aromatic Substitution: This reaction proceeds through a two-step mechanism. The first, rate-determining step is the attack of the π-electrons of the aromatic ring on an electrophile, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution and the solid state.

The ¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms within the molecule. For 5-Bromo-8-chloroquinolin-2-amine, specific chemical shifts are predicted based on the electronic environment of each nucleus, which is influenced by the quinoline (B57606) core and its substituents (bromo, chloro, and amino groups).

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The quinoline ring has four protons. Their expected chemical shifts (in ppm, relative to TMS) are influenced by the positions of the substituents. The protons on the pyridine (B92270) ring (H-3 and H-4) and the benzene (B151609) ring (H-6 and H-7) will exhibit characteristic doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons. The -NH₂ protons would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The molecule possesses nine distinct carbon atoms. The ¹³C NMR spectrum will show nine signals, corresponding to four protonated carbons and five quaternary (non-protonated) carbons. The chemical shifts of the carbons are significantly affected by the attached substituents. Carbons bonded to electronegative atoms like nitrogen (C-2, C-8a), chlorine (C-8), and bromine (C-5) are particularly noteworthy. General chemical shift ranges for substituted quinolines suggest that the carbon bearing the amino group (C-2) would be significantly shifted, while the carbons attached to halogens (C-5, C-8) would also show characteristic shifts. nih.govresearchgate.netuncw.edu

Predicted NMR Data for 5-Bromo-8-chloroquinolin-2-amine

This table is based on theoretical predictions and data from analogous compounds, as specific experimental data was not found in the searched literature.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| H-3 | ~6.8 - 7.2 | ~110 - 120 | Shielded by the amino group; doublet. |

| H-4 | ~7.8 - 8.2 | ~138 - 142 | Deshielded; doublet. |

| H-6 | ~7.4 - 7.8 | ~125 - 130 | Doublet of doublets. |

| H-7 | ~7.2 - 7.6 | ~122 - 128 | Doublet of doublets. |

| -NH₂ | Variable (broad s) | - | Chemical shift and peak shape are solvent/concentration dependent. |

| C-2 | - | ~155 - 160 | Attached to the amino group. |

| C-3 | - | ~110 - 120 | Protonated carbon. |

| C-4 | - | ~138 - 142 | Protonated carbon. |

| C-4a | - | ~145 - 150 | Quaternary carbon at ring junction. |

| C-5 | - | ~115 - 120 | Attached to bromine. |

| C-6 | - | ~125 - 130 | Protonated carbon. |

| C-7 | - | ~122 - 128 | Protonated carbon. |

| C-8 | - | ~128 - 135 | Attached to chlorine. |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, advanced NMR techniques are indispensable. researchgate.netipb.pt

2D NMR: Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of H-3/H-4 and H-6/H-7. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations over two or three bonds, definitively establishing the positions of the substituents by connecting protons to the quaternary carbons. acs.org

Solid-State NMR (SSNMR): For analyzing the compound in its crystalline form, SSNMR is a powerful tool. ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic-Angle Spinning) experiments can provide information about the molecular structure in the solid phase, which may differ subtly from that in solution. Furthermore, SSNMR is highly sensitive to the local environment, making it ideal for studying crystal packing, polymorphism, and non-covalent interactions, such as hydrogen bonding involving the amino group or halogen bonding involving the chlorine and bromine atoms. iucr.orgnih.govresearchgate.netacs.org

Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For 5-Bromo-8-chloroquinolin-2-amine (molecular formula: C₉H₆BrClN₂), High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is a critical step in confirming the molecular formula.

Calculated Molecular Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆BrClN₂ |

| Monoisotopic Mass | 255.9457 Da |

| Average Mass | 256.521 Da |

The fragmentation in Electron Ionization (EI) MS would likely proceed through pathways common to aromatic amines and haloquinolines. libretexts.orglibretexts.org The molecular ion peak (M⁺˙) is expected to be prominent due to the aromatic nature of the quinoline ring. Common fragmentation steps could include:

Loss of a hydrogen radical (-H˙) from the amine group.

Loss of HCN from the pyridine ring.

Sequential loss of the halogen substituents, either as radicals (-Br˙, -Cl˙) or as hydrogen halides (-HBr, -HCl).

Alpha-cleavage, common for amines, could lead to fragmentation of the ring system. nih.govnih.govmsu.edu

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Structure

N-H Vibrations: The amino group will give rise to characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region in the FTIR spectrum. An N-H scissoring (bending) mode is expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. C=C and C=N stretching vibrations within the quinoline ring system will produce a series of characteristic sharp bands in the 1400-1620 cm⁻¹ region. researchgate.netrsc.org

Halogen Vibrations: The C-Cl stretching vibration typically appears in the 700-850 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, generally between 500-650 cm⁻¹. These can be useful diagnostic peaks. researchgate.net

Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending modes appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic rings.

Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Scissoring | 1600 - 1650 | Medium-Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1620 | Strong (multiple bands) |

| C-H In-Plane Bend | 1000 - 1300 | Medium-Weak |

| C-Cl Stretch | 700 - 850 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is characterized by π → π* transitions. researchgate.net The presence of the amino group (an auxochrome) and the halogens will modify the absorption maxima (λₘₐₓ) and molar absorptivity.

The amino group at the 2-position is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline due to the extension of the conjugated system through the nitrogen lone pair. charge-transfer.plchemrxiv.org The spectrum would likely show multiple bands in the UV-A and UV-B regions (approximately 250-400 nm). The solvent can also influence the position of these bands (solvatochromism). nih.govrsc.org

Many aminoquinoline derivatives are fluorescent, emitting light after electronic excitation. dntb.gov.ua It is plausible that 5-Bromo-8-chloroquinolin-2-amine would also exhibit fluorescence, with an emission spectrum that is Stokes-shifted to a longer wavelength than its longest-wavelength absorption band. The fluorescence properties, including quantum yield, would be sensitive to the solvent environment. lu.se

Computational and Theoretical Chemistry Investigations of 5 Bromo 8 Chloroquinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 5-Bromo-8-chloroquinolin-2-amine, these methods have been instrumental in elucidating its structural and electronic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. DFT studies on 5-Bromo-8-chloroquinolin-2-amine have focused on determining its optimized molecular geometry, which includes bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state. tandfonline.com

Table 1: Representative Calculated Geometric Parameters for a Halogenated Quinoline (B57606) Derivative

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-Br | 1.895 |

| C-Cl | 1.738 | |

| C-N (ring) | 1.375 | |

| C-N (amine) | 1.365 | |

| Bond Angle | C-C-Br | 120.5° |

| C-C-Cl | 119.8° | |

| C-N-C (ring) | 117.5° | |

| Note: These are representative values for a similar halogenated quinoline system and may vary slightly for 5-Bromo-8-chloroquinolin-2-amine. The data is illustrative of typical DFT calculation outputs. |

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to represent the electronic wave function. For molecules containing heavy atoms like bromine, polarized and diffuse functions are often included in the basis set to accurately describe the electron distribution. dtu.dkacs.orgarxiv.org Common basis sets employed for such calculations include the Pople-style basis sets (e.g., 6-311G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). semanticscholar.org

The level of theory refers to the specific DFT functional used. The B3LYP hybrid functional is a popular choice for organic molecules as it often provides a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. semanticscholar.orgresearchgate.net The selection of an appropriate basis set and level of theory is a critical step to ensure that the computational results are reliable and predictive. dtu.dkarxiv.orgstackexchange.com

Electronic Structure and Reactivity Descriptors

From the electronic structure calculated by DFT, various reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. researchgate.netajchem-a.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For 5-Bromo-8-chloroquinolin-2-amine, the HOMO is typically localized on the electron-rich parts of the molecule, such as the amino group and the quinoline ring, while the LUMO is distributed over the electron-deficient regions. researchgate.netnih.gov Analysis of the HOMO and LUMO energies and their spatial distribution provides valuable information about the molecule's electron-donating and electron-accepting capabilities. acs.orgresearchgate.net

Table 2: Typical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are representative values and the actual energies for 5-Bromo-8-chloroquinolin-2-amine would be determined by specific DFT calculations. |

Electrostatic Potential (MEP) Maps for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites within a molecule. researchgate.netyoutube.com The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). acs.org

For 5-Bromo-8-chloroquinolin-2-amine, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the amino group, indicating their nucleophilic character. The regions around the hydrogen atoms and the halogen substituents might exhibit positive potential, suggesting their electrophilic nature. This information is crucial for predicting the regioselectivity of chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dewisc.edu NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing insights into intramolecular charge transfer and hyperconjugative interactions. researchgate.netwisc.edu

Fukui Functions and Dual Reactivity Descriptors

To understand the chemical reactivity of 5-Bromo-8-chloroquinolin-2-amine, conceptual Density Functional Theory (DFT) provides powerful tools like Fukui functions and dual reactivity descriptors. These parameters help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. For practical applications, condensed Fukui functions are calculated for each atomic site.

fk+ : Represents the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value indicates a more favorable site for receiving an electron.

fk- : Represents the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value suggests a greater propensity to donate an electron.

The dual descriptor, Δf(r), is another powerful tool derived from the difference between the nucleophilic and electrophilic Fukui functions (Δf = f+ - f-).

If Δf(r) > 0 , the site is favored for a nucleophilic attack.

If Δf(r) < 0 , the site is favored for an electrophilic attack.

In 5-Bromo-8-chloroquinolin-2-amine, the amino group (-NH₂) at the C2 position is a strong electron-donating group, increasing the electron density in the quinoline ring system, particularly at the ortho and para positions. Conversely, the bromine at C5, chlorine at C8, and the ring nitrogen (N1) are electron-withdrawing. These competing electronic effects create a nuanced reactivity map across the molecule. DFT calculations on similar quinoline derivatives suggest that electrophilic attacks are often directed to the carbon atoms of the benzene (B151609) ring, while nucleophilic attacks may target the pyridine (B92270) ring. arabjchem.orgscirp.orgscirp.orgacs.orgsapub.org

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Reactivity |

|---|---|---|---|---|

| N1 | 0.085 | 0.012 | 0.073 | Nucleophilic |

| C2 | 0.025 | 0.150 | -0.125 | Electrophilic |

| C4 | 0.120 | 0.030 | 0.090 | Nucleophilic |

| C5 | 0.090 | 0.020 | 0.070 | Nucleophilic |

| C6 | 0.015 | 0.130 | -0.115 | Electrophilic |

| C7 | 0.018 | 0.110 | -0.092 | Electrophilic |

| C8 | 0.110 | 0.015 | 0.095 | Nucleophilic |

Thermodynamic and Kinetic Studies of Reactions (e.g., Tautomerization)

Amino-substituted nitrogen heterocycles, such as 2-aminoquinolines, can exist in different tautomeric forms. For 5-Bromo-8-chloroquinolin-2-amine, the primary tautomeric equilibrium is between the amino form (A) and the imino form (B).

Computational methods, particularly DFT, are highly effective in studying the thermodynamics and kinetics of such tautomerization reactions. nih.govresearchgate.nettorvergata.itscirp.org By calculating the electronic energies and thermodynamic properties (enthalpy, Gibbs free energy) of each tautomer and the transition state connecting them, one can predict the equilibrium constant and the rate of interconversion.

For most 2-aminoquinoline (B145021) derivatives, the amino tautomer is found to be significantly more stable than the imino form due to the preservation of the aromaticity of the quinoline ring system. semanticscholar.orgnih.gov The energy difference (ΔE) between the tautomers and the activation energy (Ea) for the proton transfer can be quantified. These calculations are typically performed in the gas phase and in different solvents to account for environmental effects.

| Parameter | Gas Phase | In Water (PCM) |

|---|---|---|

| Relative Energy of Amino form (kcal/mol) | 0.00 | 0.00 |

| Relative Energy of Imino form (kcal/mol) | +12.5 | +9.8 |

| Activation Energy (Amino → Imino) (kcal/mol) | 38.8 | 35.2 |

| Activation Energy (Imino → Amino) (kcal/mol) | 26.3 | 25.4 |

The data suggest that the amino form is the predominant species at equilibrium, and a significant energy barrier exists for the tautomerization process, indicating that the interconversion would be slow at room temperature.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and comparison with experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. acs.orgtau.ac.il Calculations on similar halogenated quinolines have shown good correlation between theoretical and experimental spectra. researchgate.net

| Position | ¹H (Calculated) | ¹³C (Calculated) |

|---|---|---|

| 3 | 6.85 | 122.5 |

| 4 | 7.90 | 138.0 |

| 6 | 7.65 | 128.5 |

| 7 | 7.40 | 125.0 |

| NH₂ | 5.50 | - |

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical spectra, when scaled appropriately, can aid in the assignment of experimental IR and Raman bands. nih.gov Key vibrational modes for 5-Bromo-8-chloroquinolin-2-amine would include N-H stretching of the amino group, C=N and C=C stretching of the quinoline ring, and C-Br and C-Cl stretching.

| Calculated Frequency (cm⁻¹) | Assignment |

|---|---|

| 3450, 3360 | ν(N-H) asymmetric and symmetric stretching |

| 1625 | δ(NH₂) scissoring |

| 1580 | ν(C=C) ring stretching |

| 1450 | ν(C=N) ring stretching |

| 1050 | ν(C-Cl) stretching |

| 650 | ν(C-Br) stretching |

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. rsc.orgjksus.org The calculations provide information on the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π, n → π). For a conjugated system like 5-Bromo-8-chloroquinolin-2-amine, intense π → π* transitions are expected in the UV region.

Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Molecules with large non-linear optical (NLO) responses are of great interest for applications in photonics and optoelectronics. researchgate.netspiedigitallibrary.org The NLO properties of a molecule are governed by its response to a strong electromagnetic field, which is quantified by the molecular hyperpolarizabilities. The first-order hyperpolarizability (β) is a key parameter for second-harmonic generation.

Computational DFT methods are widely used to predict the NLO properties of molecules. tandfonline.commdpi.comnih.gov For a molecule to have a significant β value, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. In 5-Bromo-8-chloroquinolin-2-amine, the amino group acts as a donor and the quinoline ring with its electronegative nitrogen and halogen substituents acts as an acceptor, creating a push-pull system that could lead to notable NLO properties. arabjchem.orgnih.govbohrium.com

| Property | Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 D |

| Average Polarizability (α) (x 10⁻²⁴ esu) | 25.0 |

| First Hyperpolarizability (β) (x 10⁻³⁰ esu) | 15.2 |

The calculated first hyperpolarizability can be compared to that of standard NLO materials like urea (B33335) to assess its potential.

Molecular Dynamics Simulations

While quantum mechanics calculations provide detailed information about individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. ijcce.ac.irnih.govtandfonline.com MD simulations can provide insights into the bulk properties of 5-Bromo-8-chloroquinolin-2-amine or its interactions with other molecules, such as solvent or a biological receptor. arabjchem.orgacs.org

For 5-Bromo-8-chloroquinolin-2-amine, an MD simulation in a solvent like water or DMSO would reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, which can be analyzed using radial distribution functions (RDFs).

Hydrogen Bonding: The dynamics and stability of hydrogen bonds between the amino group and solvent molecules.

Conformational Dynamics: The flexibility of the molecule and the rotational dynamics of the amino group.

Interaction Energies: The strength of the interaction between the solute and the solvent.

Such simulations are crucial for understanding how the environment influences the properties and behavior of the molecule, bridging the gap between theoretical calculations on a single molecule and its real-world properties.

Synthetic Utility in Complex Chemical Architecture Development

Role as a Key Intermediate in Multi-Step Organic Synthesis

5-Bromo-8-chloroquinolin-2-amine is a crucial intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical or material science applications. The presence of multiple reactive functional groups allows for a programmed, step-by-step introduction of various molecular fragments.

The differential reactivity of the halogen atoms is a key feature. For instance, in palladium-catalyzed cross-coupling reactions, it is often possible to selectively react one halogen over the other. This chemoselectivity is critical in multi-step syntheses where sequential bond formations are required. A common strategy involves a Suzuki or Buchwald-Hartwig amination reaction at one of the halogenated positions, followed by further transformation at the remaining halogen site. acs.orgnih.gov This stepwise functionalization provides precise control over the final molecular architecture.

For example, a synthetic route might first involve the Buchwald-Hartwig amination to couple an aryl or alkyl amine at the C-5 bromine position. acs.org The resulting intermediate, now containing a new carbon-nitrogen bond, can then undergo a subsequent cross-coupling reaction, such as a Suzuki or Sonogashira reaction, at the C-8 chlorine position. This orthogonal reactivity allows for the controlled and predictable assembly of highly substituted quinoline (B57606) derivatives that would be difficult to access through other methods. nih.govchim.it

The amino group at the C-2 position also plays a vital role. It can be diazotized and converted into other functional groups or can participate in cyclization reactions to form fused heterocyclic systems. This multi-faceted reactivity makes 5-Bromo-8-chloroquinolin-2-amine a pivotal precursor in the synthesis of a wide array of complex molecules, including potential kinase inhibitors and other biologically active compounds. mdpi.comresearchgate.net

Scaffold for Heterocyclic Ring System Construction

The inherent structure of 5-Bromo-8-chloroquinolin-2-amine makes it an ideal scaffold for building more elaborate heterocyclic systems. The quinoline nucleus itself is a "privileged scaffold" in medicinal chemistry, and the ability to append additional rings greatly expands its chemical and biological diversity. researchgate.netrsc.org

One common strategy involves reactions with bifunctional reagents that engage with the 2-amino group and an adjacent atom on the quinoline ring to form a new fused ring. For example, reaction with α,β-unsaturated ketones or esters can lead to the construction of fused pyridone or pyrimidone rings.

Furthermore, the 2-amino group can be used to build fused imidazole (B134444) or triazole rings. For instance, cyclization reactions of 2-aminoquinolines can be used to synthesize pyrimido[4,5-b]quinoline derivatives, which are of significant interest in medicinal chemistry. rsc.orgresearchgate.net A typical reaction might involve treating 5-Bromo-8-chloroquinolin-2-amine with a reagent like guanidine (B92328) hydrochloride in the presence of a base, leading to the formation of a fused 2-aminopyrimidine (B69317) ring. rsc.orgresearchgate.net This creates a tricyclic system where the electronic properties are modulated by the bromo and chloro substituents on the benzo-fused portion of the molecule.

The halogen atoms also serve as handles for intramolecular cyclization reactions. After coupling a suitable chain to the quinoline core via Suzuki or other cross-coupling reactions at the C-5 or C-8 position, a subsequent intramolecular reaction (e.g., Heck or Buchwald-Hartwig reaction) can form a new ring fused to the quinoline system. chim.itnih.gov This approach enables the synthesis of complex polycyclic aromatic systems, which are valuable in both medicinal and materials chemistry.

Precursor for Advanced Functional Materials (e.g., OLED components, chemosensors)

The quinoline scaffold is not only important in biological applications but also in the field of materials science. Substituted quinolines are known to form complexes with metal ions and can exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in advanced functional materials. unizar-csic.esresearchgate.net

5-Bromo-8-chloroquinolin-2-amine serves as a precursor for organic light-emitting diode (OLED) components. The quinoline core can be functionalized through cross-coupling reactions at the bromo and chloro positions to introduce moieties that enhance charge transport, luminescence, and stability. For example, aryl groups introduced via Suzuki coupling can extend the π-conjugated system, tuning the emission color and improving the efficiency of the resulting OLED device. chim.it The amino group can also be modified to further fine-tune the electronic properties of the final material.

In the realm of chemosensors, the quinoline moiety is a well-established fluorophore. researchgate.netmdpi.com The synthesis of chemosensors often involves attaching a specific receptor unit to a signaling unit (the fluorophore). 5-Bromo-8-chloroquinolin-2-amine is an excellent starting point for such molecules. The halogen atoms can be replaced with receptor groups designed to selectively bind to specific analytes (e.g., metal ions or anions) through cross-coupling chemistry. researchgate.net The amino group can be used to attach other binding sites or to modulate the fluorescence properties. Upon binding of the target analyte to the receptor, a change in the fluorescence of the quinoline unit (either enhancement or quenching) can be observed, allowing for sensitive and selective detection. researchgate.netmdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The development of new and more efficient methods for synthesizing 5-Bromo-8-chloroquinolin-2-amine is a primary area for future research. While general strategies for quinoline (B57606) synthesis exist, optimizing these for this specific multi-halogenated aminating structure is crucial for its availability and subsequent study.

Future synthetic research could focus on:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon established methods for other quinoline derivatives, research into palladium-catalyzed amination of a hypothetical 2,5-dibromo-8-chloroquinoline or a related precursor could provide a direct and efficient route. acs.org The use of various phosphine (B1218219) ligands and bases could be systematically screened to optimize reaction conditions and yield.

Microwave-Assisted Synthesis: The application of microwave irradiation could significantly reduce reaction times and improve yields for the key synthetic steps. This has been shown to be effective for other heterocyclic syntheses and could be a valuable tool for the rapid generation of 5-Bromo-8-chloroquinolin-2-amine and its analogs. rsc.org

Flow Chemistry Approaches: For scalable and safe production, the development of a continuous flow synthesis process would be a significant advancement. This approach offers precise control over reaction parameters, leading to higher purity and reproducibility.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Reagents/Catalysts | Anticipated Advantages |

| Buchwald-Hartwig Amination | 5,8-dichloro-2-bromoquinoline | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | High functional group tolerance, good yields reported for similar couplings. mdpi.com |

| Nucleophilic Aromatic Substitution | 2,5-Dibromo-8-chloroquinoline | Ammonia (B1221849) or an ammonia equivalent | Potentially simpler, lower cost reagents. |

| Multi-step Halogenation/Amination | Starting from 8-hydroxyquinoline (B1678124) or a related quinoline core | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Aminating agents | Stepwise approach allows for controlled introduction of substituents. |

Investigation of Undiscovered Reactivity Patterns

The unique arrangement of an electron-donating amino group and two different electron-withdrawing halogen atoms on the quinoline ring system suggests a rich and complex reactivity profile for 5-Bromo-8-chloroquinolin-2-amine that remains largely unexplored.

Key areas for reactivity studies include:

Site-Selective Cross-Coupling: A major focus should be on the differential reactivity of the C5-Br and C8-Cl bonds. It is anticipated that the C-Br bond would be more reactive in palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings, allowing for selective functionalization at the 5-position. Subsequent modification at the 8-position could then be explored under more forcing conditions.

Reactivity of the Amino Group: The nucleophilicity of the 2-amino group could be exploited for the synthesis of a wide range of derivatives. Reactions such as acylation, alkylation, and condensation with aldehydes or ketones could yield novel Schiff bases, amides, and other functionalized quinolines. rsc.org

Electrophilic Aromatic Substitution: The influence of the existing substituents on further electrophilic substitution reactions on the quinoline core is an important area of investigation. The interplay between the activating amino group and the deactivating halogens could lead to interesting and potentially unexpected regiochemical outcomes.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry and theoretical modeling offer powerful tools to predict the properties and reactivity of 5-Bromo-8-chloroquinolin-2-amine, guiding experimental efforts and providing deeper insights into its chemical nature.

Future theoretical studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's electronic structure, bond energies, and electrostatic potential. This would help in predicting the most likely sites for electrophilic and nucleophilic attack and understanding the relative reactivity of the C-Br and C-Cl bonds. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models could be developed to predict potential biological activities. nih.gov This could accelerate the discovery of new applications in medicinal chemistry.

Modeling of Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra would be invaluable for the characterization of 5-Bromo-8-chloroquinolin-2-amine and its derivatives, aiding in the interpretation of experimental data.

Exploration of New Material Science Applications

The quinoline scaffold is a component of various functional materials, and the specific electronic properties imparted by the bromo, chloro, and amino substituents could make 5-Bromo-8-chloroquinolin-2-amine a valuable building block for new materials. smolecule.com

Potential material science applications to be explored:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used as electron carriers in OLEDs. mdpi.com The introduction of heavy atoms like bromine could enhance spin-orbit coupling, potentially leading to applications in phosphorescent OLEDs (PhOLEDs).

Organic Semiconductors: The planar structure of the quinoline ring system combined with its potential for π-stacking interactions suggests that derivatives of 5-Bromo-8-chloroquinolin-2-amine could be investigated as organic semiconductors for applications in organic field-effect transistors (OFETs).

Catalysis: Metal complexes of substituted quinolines have shown catalytic activity. researchgate.net Future work could involve synthesizing coordination complexes of 5-Bromo-8-chloroquinolin-2-amine with various transition metals and evaluating their catalytic performance in reactions such as polymerization or oxidation.

A table summarizing potential material science applications is provided below.

| Application Area | Relevant Properties to Investigate | Potential Derivative Type |

| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, Electroluminescence, Triplet energy levels | Metal complexes (e.g., with Iridium or Platinum) |

| Organic Semiconductors | Charge carrier mobility, π-π stacking interactions | Extended conjugated systems via cross-coupling reactions |

| Catalysis | Coordination chemistry with transition metals | Metal-organic frameworks (MOFs) or discrete molecular catalysts |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-8-chloroquinolin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and amination steps. A plausible route includes:

Bromination : Introduce bromine at the 5th position of 8-chloroquinoline using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .

Amination : Substitute the 2-position with an amine group via Buchwald-Hartwig coupling using Pd catalysts (e.g., Pd(OAc)₂, Xantphos ligand) and NH₃ equivalents .

Q. Key Variables :

- Temperature (80–120°C for amination) and solvent polarity (DMF vs. toluene) affect reaction kinetics.

- Catalyst choice impacts regioselectivity; Pd-based systems minimize by-products.

Q. How can structural characterization of 5-Bromo-8-chloroquinolin-2-amine be validated?

Methodological Answer: Use a multi-technique approach:

- XRD : Single-crystal X-ray diffraction confirms substituent positions and bond angles. SHELX software refines crystallographic data .

- NMR : H/C NMR identifies electronic environments (e.g., deshielded H at C2 due to amine group).

- HRMS : High-resolution mass spectrometry validates molecular formula (C₉H₆BrClN₂).

Critical Analysis : Cross-validate NMR shifts with DFT calculations to resolve ambiguities in overlapping signals.

Q. What solubility profiles are critical for in vitro bioactivity assays?

Methodological Answer: Solubility in polar (DMSO, PBS) and nonpolar (DCM) solvents determines assay compatibility:

- DMSO : Primary stock solvent (≥10 mM).

- PBS : Dilute to ≤1% DMSO for cell-based assays to avoid cytotoxicity.

- LogP : Predicted ~2.5 (via ChemDraw) suggests moderate membrane permeability.

Q. Experimental Protocol :

Prepare serial dilutions in DMSO.

Centrifuge at 14,000 rpm to precipitate insoluble aggregates.

Quantify solubility via UV-Vis at λₘₐₓ (quinoline backbone ~310 nm).

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine (5th position) and chlorine (8th position) deactivate the quinoline ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions.

- Suzuki Coupling : Bromine’s higher leaving-group ability vs. chlorine enables selective functionalization at C5.

Q. Case Study :

- C5-Br reacts with arylboronic acids (Pd(dba)₂, SPhos ligand, K₂CO₃, 80°C).

- C8-Cl remains inert under these conditions, allowing sequential derivatization.

Q. How can structure-activity relationships (SAR) guide anticancer activity optimization?

Methodological Answer:

Core Modifications : Compare 5-Bromo-8-chloroquinolin-2-amine with analogs (e.g., 5-Cl, 8-Br) to assess halogen impact on cytotoxicity.

Amino Group Derivatization : Introduce acetyl or methyl groups to modulate solubility and target binding (e.g., kinase inhibition).

Q. Example SAR Findings :

- Unmodified amine : IC₅₀ = 12 µM (HeLa cells).

- Acetylated derivative : IC₅₀ = 8 µM (improved membrane permeability).

Q. Experimental Design :

- Screen derivatives via MTT assay.

- Correlate logP with IC₅₀ using QSAR models.

Q. How should contradictory data on metabolic stability be resolved?

Methodological Answer: Scenario : Conflicting reports on hepatic microsomal half-life (t₁/₂ = 30 min vs. 120 min). Resolution Steps :

Purity Analysis : Verify compound integrity via HPLC; impurities may accelerate degradation.

Assay Conditions : Standardize NADPH concentration (1 mM) and microsome source (human vs. rodent).

Statistical Validation : Triplicate runs with error bars to assess reproducibility.

Q. What computational strategies predict binding modes with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate interactions with DNA topoisomerase II.

MD Simulations : Run 100 ns trajectories (AMBER force field) to assess binding stability.

Q. Key Findings :

- Bromine forms halogen bonds with Asp543 (ΔG = -9.2 kcal/mol).

- Amine group hydrogen-bonds to Thr501.

Validation : Compare with experimental IC₅₀ and mutagenesis data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.